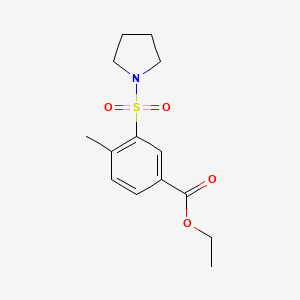
N~4~-(4-isopropylphenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-isopropylphenyl)-6-methyl-2,4-pyrimidinediamine, commonly known as IMPY, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications, especially in the treatment of various diseases such as cancer and Alzheimer's.
Mécanisme D'action
The mechanism of action of IMPY is primarily based on its ability to inhibit various enzymes, including acetylcholinesterase and dihydrofolate reductase. By inhibiting these enzymes, IMPY can modulate the levels of neurotransmitters and prevent the synthesis of DNA, respectively.
Biochemical and Physiological Effects:
IMPY has been found to exhibit various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function. It can also inhibit the growth of cancer cells by preventing DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IMPY in lab experiments include its potent inhibitory activity against various enzymes and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the scientific research of IMPY. One potential direction is to explore its potential therapeutic applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods for IMPY to improve its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity of IMPY and its long-term effects on human health.
Méthodes De Synthèse
IMPY can be synthesized through various methods, including the reaction of 4-isopropylbenzaldehyde with guanidine hydrochloride in the presence of sodium methoxide. Another method involves the reaction of 4-isopropylphenylhydrazine with 6-methyl-2-chloropyrimidine in the presence of a base.
Applications De Recherche Scientifique
IMPY has shown promising results in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
IMPY has also been found to exhibit anticancer properties. It inhibits the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. This property makes it a potential candidate for the treatment of cancer, as it can inhibit the growth of cancer cells by preventing DNA synthesis.
Propriétés
IUPAC Name |
6-methyl-4-N-(4-propan-2-ylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-9(2)11-4-6-12(7-5-11)17-13-8-10(3)16-14(15)18-13/h4-9H,1-3H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQLPFJKOYQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)

![N-(2,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5345954.png)
![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)
![2-(3,4-dichlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5345969.png)
![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)
![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)